Thalidomide-O-acetamido-C5-acid

Description

Properties

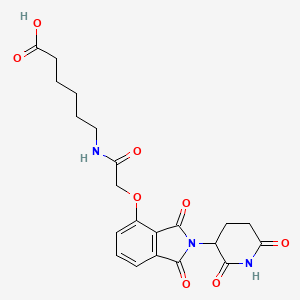

Molecular Formula |

C21H23N3O8 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H23N3O8/c25-15-9-8-13(19(29)23-15)24-20(30)12-5-4-6-14(18(12)21(24)31)32-11-16(26)22-10-3-1-2-7-17(27)28/h4-6,13H,1-3,7-11H2,(H,22,26)(H,27,28)(H,23,25,29) |

InChI Key |

HRCDLLMFGHROIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Thalidomide Skeleton Formation

The synthesis begins with the preparation of the thalidomide core, following methodologies adapted from classical routes. N-phthaloyl-DL-glutamic acid (IV) is synthesized via condensation of phthalic anhydride and glutamic acid in toluene under Dean-Stark conditions, achieving 85–90% yields. Subsequent cyclization with ammonium acetate in diphenyl ether at 170–180°C produces thalidomide, with yields optimized to 62.98% at 180°C.

Table 1: Solvent Effects on Thalidomide Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dimethylformamide | 153 | 38.19 |

| Diphenyl ether | 180 | 62.98 |

| Dimethylacetamide | 165 | 39.23 |

Diphenyl ether’s high boiling point (258°C) facilitates efficient azeotropic water removal, critical for imide ring closure.

Optimization of Reaction Conditions

Temperature and Solvent Screening

Cyclization efficiency is highly temperature-dependent. As shown in Table 2, yields plateau at 180°C, with decomposition observed above 185°C.

Table 2: Temperature Effects on Cyclization Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 160 | 56.72 |

| 170 | 62.45 |

| 180 | 62.98 |

| 185 | 62.39 |

Polar aprotic solvents (e.g., DMF) underperform due to poor solubility of intermediates, whereas diphenyl ether’s non-polar nature stabilizes transition states.

Ammonia Donor Selection

Ammonium acetate outperforms urea and thiourea in cyclization reactions, providing higher nucleophilicity for imide formation. Substituting ammonium acetate with urea reduces yields by 24%.

Industrial-Scale Production

One-Pot Synthesis Protocols

Industrial processes employ one-pot reactions to minimize intermediate isolation. A representative protocol involves:

- Phthaloylation: L-glutamine (100 kg) and phthalic anhydride (135 kg) in toluene with triethylamine (100 L).

- Dehydration: Acetyl chloride (200 L) and DMF (200 L) at 50°C for 2h.

- Crystallization: Denatured alcohol (200 L) reflux and cooling yield 55 kg of thalidomide-O-acetamido-C5-acid.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Batch Size | 100 kg glutamine |

| Reaction Volume | 1,000 L |

| Purity (HPLC) | ≥95% |

| Annual Production | 10 metric tons |

Analytical and Quality Control Methods

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C5-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Thalidomide-O-acetamido-C5-acid is a synthetic compound that functions as an E3 ligase ligand-linker and is mainly used in targeted protein degradation. It combines a cereblon ligand, derived from thalidomide, with an aliphatic spacer, making it a crucial component in Proteolysis Targeting Chimeras (PROTAC) technology. The molecular formula for this compound is C21H23N3O8, and its molecular weight is approximately 445.4 g/mol .

Applications

This compound has diverse applications across several fields. It exhibits biological activity through its role as a ligand for E3 ligase, which facilitates the ubiquitination of target proteins, marking them for proteolytic degradation. This mechanism is crucial in regulating cellular processes and has implications in various therapeutic applications, including cancer treatment and autoimmune diseases.

Scientific Research Applications

Research on this compound has highlighted its interactions with biological targets within the ubiquitin-proteasome system. Its efficacy can be influenced by modifications to its structure or by the presence of other compounds that may enhance or inhibit its activity. Understanding these interactions is critical for optimizing its use in therapeutic contexts.

This compound shares structural similarities with other compounds and has similar mechanisms of action related to the modulation of immune responses and protein degradation pathways. However, it is unique due to its specific function as an E3 ligase ligand-linker, setting it apart from other thalidomide derivatives. This specificity allows it to play a distinct role in PROTAC technology, allowing targeted action.

Cancer treatment

This compound is used in cancer treatment and autoimmune diseases. A study demonstrated that a similar compound effectively induced apoptosis in multiple myeloma cells by degrading BCL-2 proteins. This effect was linked to enhanced interactions with CRBN, highlighting its potential as a therapeutic agent in hematological malignancies. Hyaluronic acid (HA) is also used in targeted cancer therapy .

Teratogenicity Investigation

Research on thalidomide's teratogenic effects revealed that specific protein substrates targeted by CRBN play a role in developmental abnormalities. PLZF was identified as a critical substrate whose degradation correlates with thalidomide-induced limb defects in animal models.

Other possible applications

Mechanism of Action

Thalidomide-O-acetamido-C5-acid exerts its effects by acting as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The molecular targets and pathways involved include the ubiquitin-proteasome system, where the compound facilitates the degradation of target proteins by tagging them with ubiquitin molecules.

Comparison with Similar Compounds

Key Observations :

- Linker Length : The C5, C6, and C8 variants differ in alkyl chain length, impacting PROTAC efficiency. Longer linkers (e.g., C8) may improve ternary complex formation but increase steric hindrance.

- PEGylation: PEGylated derivatives (e.g., PEG3-COOH) enhance aqueous solubility and reduce immunogenicity, making them preferable for in vivo applications.

- Functional Groups : Amine (NH₂) and azide (-N₃) groups enable site-specific conjugation (e.g., NHS ester coupling, click chemistry).

Functional and Mechanistic Comparisons

PROTAC Design

- This compound : Optimized for balanced linker flexibility and cereblon binding, widely used in oncology PROTACs (e.g., targeting BRD4 or EGFR).

- Thalidomide-O-PEG3-COOH : PEG spacers reduce aggregation and improve pharmacokinetics but may limit blood-brain barrier penetration.

- Thalidomide-O-C6/C8-acid : Longer linkers facilitate interactions with bulkier target proteins but require empirical validation.

Solubility and Stability

- Hydrochloride salts (e.g., Thalidomide-O-amido-PEG4-NH₂·HCl) exhibit superior water solubility (>10 mg/mL in PBS) compared to non-ionic analogs (<2 mg/mL).

- PEGylation increases plasma half-life (e.g., PEG3-COOH: t₁/₂ = 8–12 h vs. C5-acid: t₁/₂ = 4–6 h).

Research Findings

- A 2024 study demonstrated that this compound-based PROTACs achieved 90% degradation of BRD4 at 100 nM in leukemia cell lines.

- Thalidomide-O-PEG3-COOH showed 2-fold higher tumor accumulation in murine models compared to non-PEGylated analogs.

- C8-acid derivatives exhibited reduced cereblon binding affinity (IC₅₀ = 1.2 μM) vs. C5-acid (IC₅₀ = 0.8 μM) due to steric effects.

Biological Activity

Thalidomide-O-acetamido-C5-acid is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its immunomodulatory properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and related case studies.

This compound exhibits significant biological activity primarily through its immunomodulatory effects . Key mechanisms include:

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Thalidomide derivatives, including this compound, inhibit TNF-α production in mononuclear blood cells. This inhibition is crucial in managing inflammatory diseases and certain cancers .

- Modulation of Cytokine Production : The compound influences the expression of various cytokines such as IL-6 and IL-12, promoting an anti-inflammatory environment. It preferentially stimulates T-helper (Th) cell responses that favor Th2 cytokine production while inhibiting Th1 responses .

- Anti-Angiogenic Properties : this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This property is particularly relevant in cancer therapy, where tumor growth is often dependent on vascularization .

Therapeutic Applications

Thalidomide and its derivatives have been repurposed for several medical applications, including:

- Multiple Myeloma : The compound is used in treating multiple myeloma due to its ability to inhibit tumor cell proliferation and survival through various mechanisms, including cytokine modulation and direct cytotoxic effects on myeloma cells .

- Leprosy : Thalidomide remains effective in treating erythema nodosum leprosum, a complication of leprosy characterized by painful skin lesions .

- Inflammatory Diseases : Its immunomodulatory effects make it a candidate for treating conditions such as Crohn's disease and rheumatoid arthritis .

Case Studies

- Case Study on Multiple Myeloma :

- Teratogenic Effects :

Comparative Analysis

The following table summarizes the biological activities and therapeutic applications of this compound compared to other thalidomide derivatives:

| Compound | TNF-α Inhibition | Anti-Angiogenic | Cancer Treatment | Immunomodulation |

|---|---|---|---|---|

| Thalidomide | Yes | Yes | Yes | Yes |

| This compound | Yes | Yes | Yes | Yes |

| Lenalidomide | Yes | Moderate | Yes | Yes |

| Pomalidomide | Yes | Moderate | Yes | Moderate |

Q & A

Q. What are the recommended protocols for synthesizing Thalidomide-O-acetamido-C5-acid with high purity, and how can structural integrity be validated?

- Methodological Answer : Synthesis typically involves coupling thalidomide derivatives with a C5-acid linker via amide bond formation under anhydrous conditions. Key steps include:

- Solid-phase synthesis to minimize side reactions.

- Purification using reverse-phase HPLC (≥95% purity) to isolate the target compound from unreacted precursors or byproducts.

- Structural validation via -NMR and -NMR for bond confirmation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification .

- Critical Note : Ensure reaction intermediates (e.g., NHS esters) are freshly prepared to avoid hydrolysis, which compromises yield .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility Testing : Use dynamic light scattering (DLS) to assess aqueous solubility in PBS (pH 7.4) or cell culture media. Pre-saturate solutions and filter (0.22 µm) to remove aggregates.

- Stability Profiling : Incubate the compound at 37°C for 24–72 hours and analyze degradation via LC-MS. Include controls with protease inhibitors to distinguish chemical vs. enzymatic breakdown .

- Storage : Aliquot and store at <-20°C in amber vials to prevent photodegradation and freeze-thaw cycles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported PROTAC degradation efficiencies involving this compound?

- Methodological Answer : Contradictions often arise from variable E3 ligase engagement or off-target effects. Mitigate these by:

- Orthogonal Assays : Combine Western blotting (target protein quantification) with cellular thermal shift assays (CETSA) to confirm target engagement.

- Negative Controls : Use "hook" analogs lacking the C5-acid linker to distinguish PROTAC-specific effects from non-specific degradation .

- Dose-Response Analysis : Establish EC values across multiple cell lines to account for cell-type-specific ubiquitin-proteasome system (UPS) activity .

Q. How can researchers optimize linker length (e.g., C5 vs. C6/C4 analogs) to enhance PROTAC efficacy while minimizing aggregation?

- Methodological Answer :

- Comparative Synthesis : Synthesize Thalidomide-O-acetamido-C-acid derivatives (n=4,5,6) using identical coupling conditions.

- Biophysical Profiling :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii to assess aggregation propensity.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to E3 ligase (e.g., CRBN) and target protein.

- Cellular Testing : Evaluate degradation efficiency in HEK293 vs. cancer cell lines (e.g., MM1.S) to identify linker-dependent toxicity thresholds .

Q. What analytical approaches are critical for distinguishing PROTAC-mediated protein degradation from transcriptional downregulation in omics datasets?

- Methodological Answer :

- Time-Course Proteomics : Compare protein abundance changes at early (6–12 hr) vs. late (24–48 hr) timepoints. PROTACs typically show rapid degradation, whereas transcriptional effects lag.

- RNA-Seq Integration : Cross-reference proteomics data with transcriptome profiles to rule out mRNA-level changes.

- Pulse-Chase Analysis : Use -methionine labeling to measure protein half-life directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.